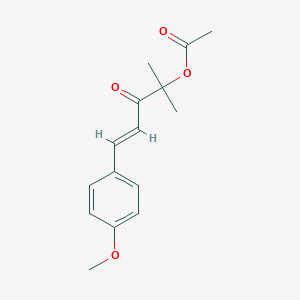![molecular formula C16H15Cl2N3O3 B449645 N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B449645.png)
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with 4-oxobutanoyl chloride to form an intermediate, which is then reacted with 2-[(5-methyl-2-furyl)methylene]hydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions, such as temperature and residence time, resulting in higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-(2,3-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-(3,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H15Cl2N3O3 |
|---|---|
Poids moléculaire |
368.2g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C16H15Cl2N3O3/c1-10-2-4-12(24-10)9-19-21-16(23)7-6-15(22)20-14-8-11(17)3-5-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,22)(H,21,23)/b19-9+ |
Clé InChI |
RPGVHCFTMWOBKW-DJKKODMXSA-N |
SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{3-nitrobenzylidene}propanohydrazide](/img/structure/B449565.png)

![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![N-benzyl-2-{2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B449568.png)
![5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449569.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449570.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B449575.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B449576.png)
![Ethyl 2-({[(2-methylbenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449577.png)
![ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449580.png)
![ETHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449582.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449583.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449584.png)
